![molecular formula C14H20O3 B054234 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane CAS No. 124019-21-2](/img/structure/B54234.png)
4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane, also known as BMTD, is a chemical compound that has been the subject of extensive scientific research. BMTD is a member of the dioxolane family of compounds, which are known for their potential therapeutic applications. In
作用机制
The mechanism of action of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. Specifically, 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to changes in cellular behavior that may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation in animal models of disease. 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane is that it is relatively easy to synthesize in the lab, and can be obtained in high purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain disease models.
未来方向
There are a number of future directions for research on 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane. One area of interest is in the development of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane-based therapies for cancer treatment. Another area of interest is in the potential use of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane, which will help to guide future research efforts.
Conclusion
In conclusion, 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. Its synthesis method has been optimized over the years, and it has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. While its mechanism of action is not fully understood, there are a number of future directions for research that may lead to new therapies for a range of diseases.
合成方法
The synthesis of 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane involves a multi-step process that begins with the reaction of 2,2,5-trimethyl-1,3-dioxane-4,6-dione with benzyl alcohol in the presence of a base catalyst. The resulting product is then treated with a reducing agent to yield 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane. This synthesis method has been optimized over the years to improve yield and purity.
科学研究应用
4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory and anti-viral agent. 4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
属性
CAS 编号 |
124019-21-2 |
|---|---|
产品名称 |
4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane |
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-5-(phenylmethoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H20O3/c1-11-13(17-14(2,3)16-11)10-15-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
InChI 键 |
DUZGYPMPHGHLIH-UHFFFAOYSA-N |
SMILES |
CC1C(OC(O1)(C)C)COCC2=CC=CC=C2 |
规范 SMILES |
CC1C(OC(O1)(C)C)COCC2=CC=CC=C2 |
同义词 |
1,3-Dioxolane, 2,2,4-trimethyl-5-(phenylmethoxy)methyl-, cis- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



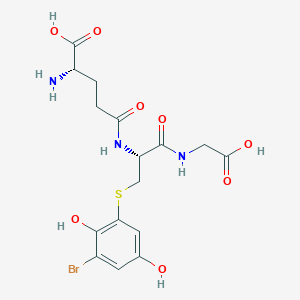

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

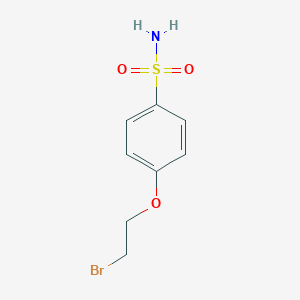

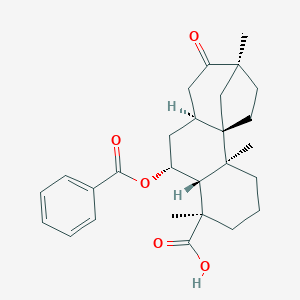

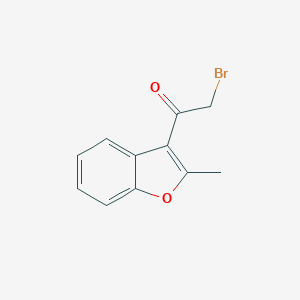
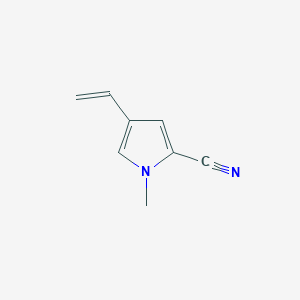

![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)